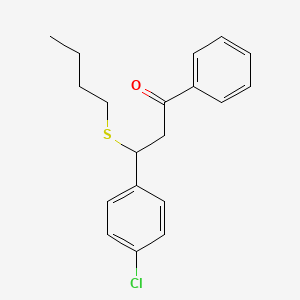
1-Ethyl-3-methylimidazol-3-ium;phosphenous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-methylimidazol-3-ium;phosphenous acid is a compound that belongs to the class of ionic liquids. These are salts in the liquid state, which are typically composed of an organic cation and an inorganic anion. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable substance in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methylimidazol-3-ium;phosphenous acid typically involves the reaction of 1-ethyl-3-methylimidazole with an appropriate phosphorus-containing acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired ionic liquid. For instance, the reaction of 1-ethyl-3-methylimidazole with diethyl phosphate can be carried out under inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further ensures the quality of the compound.
化学反応の分析
Types of Reactions
1-Ethyl-3-methylimidazol-3-ium;phosphenous acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine-containing compounds.
科学的研究の応用
1-Ethyl-3-methylimidazol-3-ium;phosphenous acid finds applications in various fields of scientific research:
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a stabilizing agent for pharmaceuticals.
作用機序
The mechanism of action of 1-Ethyl-3-methylimidazol-3-ium;phosphenous acid involves its interaction with molecular targets through ionic and hydrogen bonding. These interactions can alter the physical and chemical properties of the target molecules, leading to enhanced reactivity and stability. The pathways involved may include the stabilization of transition states in chemical reactions and the facilitation of electron transfer processes .
類似化合物との比較
Similar Compounds
1-Ethyl-3-methylimidazolium iodide: Similar in structure but contains iodide as the anion.
1-Ethyl-3-methylimidazolium acetate: Contains acetate as the anion and is used in similar applications.
1-Ethyl-3-methylimidazolium ethyl sulfate: Another ionic liquid with ethyl sulfate as the anion.
Uniqueness
1-Ethyl-3-methylimidazol-3-ium;phosphenous acid is unique due to its phosphorus-containing anion, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring high thermal stability and specific reactivity patterns.
特性
分子式 |
C6H12N2O2P+ |
|---|---|
分子量 |
175.15 g/mol |
IUPAC名 |
1-ethyl-3-methylimidazol-3-ium;phosphenous acid |
InChI |
InChI=1S/C6H11N2.HO2P/c1-3-8-5-4-7(2)6-8;1-3-2/h4-6H,3H2,1-2H3;(H,1,2)/q+1; |
InChIキー |
PXKYSPJFTWDIKL-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C[N+](=C1)C.OP=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12520211.png)
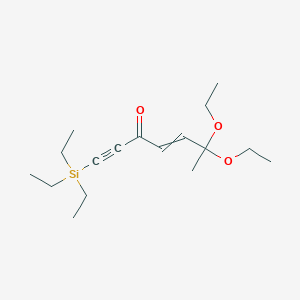
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine](/img/structure/B12520220.png)
![Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide](/img/structure/B12520228.png)
![1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]-](/img/structure/B12520230.png)
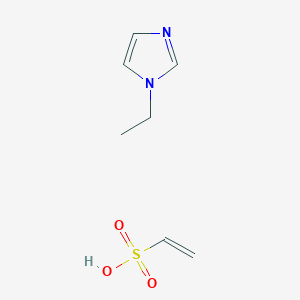
![Sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate](/img/structure/B12520242.png)
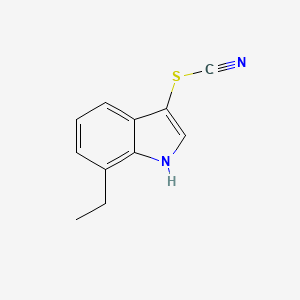
![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)
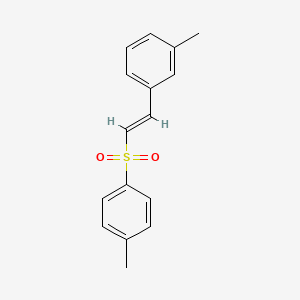
![2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)

